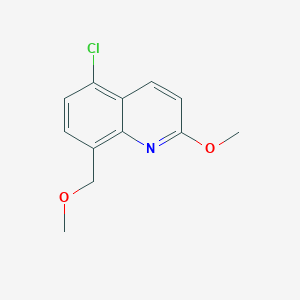
2-(But-1-en-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-2-yl)-1H-indene is an organic compound characterized by a unique structure that combines an indene core with a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-2-yl)-1H-indene typically involves the reaction of indene with but-1-en-2-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with but-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(But-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the indene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
2-(But-1-en-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(But-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
But-1-en-2-ylbenzene: Shares a similar butenyl side chain but differs in the core structure.
1-(But-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Another compound with a butenyl side chain, used in different applications.
Uniqueness: 2-(But-1-en-2-yl)-1H-indene is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
819871-82-4 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-but-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h4-8H,2-3,9H2,1H3 |
InChI Key |
YROAGEBNJOFPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
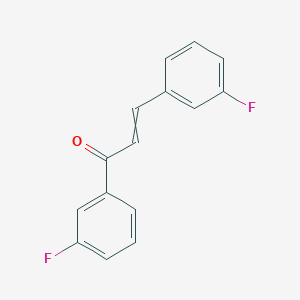
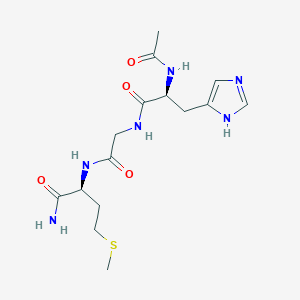
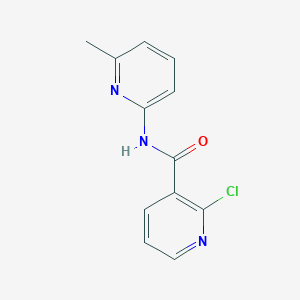
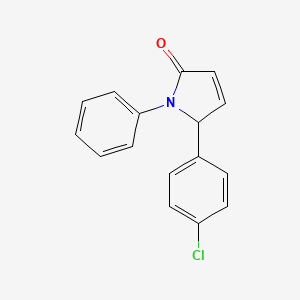
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

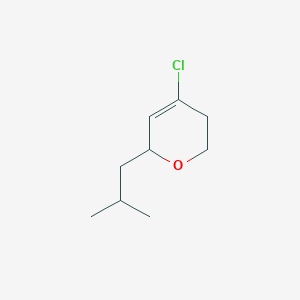
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
